molecular formula C7H6ClNO B13126659 6-Chloro-4-vinylpyridin-2(1H)-one

6-Chloro-4-vinylpyridin-2(1H)-one

Katalognummer: B13126659
Molekulargewicht: 155.58 g/mol
InChI-Schlüssel: YCWPLSHQHKORHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-4-vinylpyridin-2(1H)-one is a heterocyclic organic compound that contains a pyridine ring substituted with a chlorine atom and a vinyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-vinylpyridin-2(1H)-one typically involves the chlorination of 4-vinylpyridin-2(1H)-one. This can be achieved through various methods, including:

    Direct Chlorination: Using chlorine gas or other chlorinating agents under controlled conditions.

    Substitution Reactions: Starting from a precursor compound that undergoes substitution to introduce the chlorine atom.

Industrial Production Methods

Industrial production methods would likely involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced chemical engineering techniques.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-4-vinylpyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form different functional groups.

    Reduction: The compound can be reduced to remove the chlorine atom or modify the vinyl group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or carboxylic acids, while substitution could introduce various functional groups in place of the chlorine atom.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Exploration as a precursor for pharmaceutical agents.

    Industry: Use in the production of polymers, coatings, and other materials.

Wirkmechanismus

The mechanism of action for 6-Chloro-4-vinylpyridin-2(1H)-one would depend on its specific application. In general, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Vinylpyridin-2(1H)-one: Lacks the chlorine substitution.

    6-Chloropyridin-2(1H)-one: Lacks the vinyl group.

    4-Vinylpyridine: Lacks the carbonyl group.

Eigenschaften

Molekularformel

C7H6ClNO

Molekulargewicht

155.58 g/mol

IUPAC-Name

6-chloro-4-ethenyl-1H-pyridin-2-one

InChI

InChI=1S/C7H6ClNO/c1-2-5-3-6(8)9-7(10)4-5/h2-4H,1H2,(H,9,10)

InChI-Schlüssel

YCWPLSHQHKORHC-UHFFFAOYSA-N

Kanonische SMILES

C=CC1=CC(=O)NC(=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.